5-Bromo-2-(methylsulfonyl)isoindoline
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Overview
Description
5-Bromo-2-(methylsulfonyl)isoindoline is a chemical compound that belongs to the class of isoindoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methylsulfonyl)isoindoline typically involves the bromination of 2-(methylsulfonyl)isoindoline. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(methylsulfonyl)isoindoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding isoindoline derivative without the bromine and sulfonyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted isoindoline derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include the corresponding isoindoline derivative without the bromine and sulfonyl groups.
Scientific Research Applications
5-Bromo-2-(methylsulfonyl)isoindoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds and natural products.
Material Science: The compound is used in the development of novel materials with unique properties, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methylsulfonyl)isoindoline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine and methylsulfonyl groups can enhance the compound’s binding affinity and selectivity towards these targets . Additionally, the isoindoline core can participate in various non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(methylsulfonyl)indole: Similar structure but with an indole core instead of isoindoline.
5-Bromo-2-(methylsulfonyl)benzene: Similar structure but with a benzene core instead of isoindoline.
5-Bromo-2-(methylsulfonyl)pyrrole: Similar structure but with a pyrrole core instead of isoindoline.
Uniqueness
5-Bromo-2-(methylsulfonyl)isoindoline is unique due to its isoindoline core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of both bromine and methylsulfonyl groups enhances its reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
5-bromo-2-methylsulfonyl-1,3-dihydroisoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c1-14(12,13)11-5-7-2-3-9(10)4-8(7)6-11/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKZZKCCANOSKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2=C(C1)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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